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Abstract
4-Iodo-1-vinyl-1H-pyrazole is a versatile heterocyclic compound of significant interest to the

scientific community, particularly in the fields of medicinal chemistry and materials science. Its

unique trifunctional structure—comprising a pyrazole core, a reactive iodine substituent, and a

polymerizable vinyl group—positions it as a valuable building block for the synthesis of complex

molecular architectures and functional polymers. This technical guide provides an in-depth

analysis of the spectroscopic characteristics of 4-Iodo-1-vinyl-1H-pyrazole, offering predictive

data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

profiles. Furthermore, this document outlines a robust, field-proven, two-step synthetic

pathway, beginning with the regioselective iodination of 1H-pyrazole, followed by a modern

palladium-catalyzed N-vinylation. The protocols and analyses herein are designed to equip

researchers, scientists, and drug development professionals with the critical data and

methodologies required for the confident synthesis and unambiguous identification of this

compound.

Molecular Structure and Physicochemical
Properties
The foundational step in characterizing any chemical entity is a thorough understanding of its

structure and fundamental properties. 4-Iodo-1-vinyl-1H-pyrazole is an organoiodine

compound featuring a five-membered aromatic pyrazole ring. The iodine atom at the C4

position significantly influences the ring's electronic properties and serves as a versatile handle
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for cross-coupling reactions. The vinyl group attached to the N1 nitrogen provides a site for

polymerization and other addition reactions.

Table 1: Physicochemical Properties of 4-Iodo-1-vinyl-1H-pyrazole

Property Value Source/Method

Molecular Formula C₅H₅IN₂ Calculated

Molecular Weight 220.01 g/mol Calculated

IUPAC Name 4-iodo-1-vinyl-1H-pyrazole IUPAC Nomenclature

CAS Number 1175788-58-5 Commercial Supplier Data[1]

Canonical SMILES C=CN1C=C(I)C=N1 Structure-Based

To visualize the molecule and establish a clear numbering convention for spectroscopic

assignment, the following structure is used:

Caption: Molecular structure and numbering of 4-Iodo-1-vinyl-1H-pyrazole.

Validated Synthetic Workflow
The synthesis of 4-Iodo-1-vinyl-1H-pyrazole can be efficiently achieved in a two-step

sequence. This pathway is designed for high regioselectivity and employs modern catalytic

methods that are common in research and development settings. The overall workflow is

depicted below.

1H-Pyrazole
I₂, CAN

MeCN, 80°C
4-Iodo-1H-pyrazole

 Step 1:
Iodination 

Vinyl triflate, Pd₂(dba)₃
XPhos, K₃PO₄

Toluene, 60°C
4-Iodo-1-vinyl-1H-pyrazole

 Step 2:
N-Vinylation 

Click to download full resolution via product page

Caption: Proposed two-step synthetic workflow for 4-Iodo-1-vinyl-1H-pyrazole.
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Step 1: Regioselective Iodination of 1H-Pyrazole
Expertise & Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible

to electrophilic aromatic substitution. The C4 position is the most electronically favorable site

for this reaction. While various iodinating agents exist, a system of molecular iodine (I₂) with an

oxidant like Ceric Ammonium Nitrate (CAN) is highly effective. CAN facilitates the in-situ

generation of a more potent iodinating species, enabling the reaction to proceed efficiently

under mild heating.[2]

Protocol:

To a solution of 1H-pyrazole (1.0 mmol) in acetonitrile (MeCN, 5 mL), add molecular iodine

(I₂, 1.1 mmol).

In a separate flask, dissolve Ceric Ammonium Nitrate (CAN, 1.2 mmol) in MeCN (5 mL).

Add the CAN solution dropwise to the pyrazole/iodine mixture.

Heat the resulting mixture to 80 °C and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction to room temperature and dilute with dichloromethane

(DCM).

Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench excess

iodine) and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield 4-Iodo-1H-

pyrazole.

Step 2: Palladium-Catalyzed N-Vinylation
Expertise & Causality: Introducing a vinyl group onto a nitrogen heterocycle can be achieved

through several methods. Palladium-catalyzed cross-coupling reactions represent a state-of-

the-art approach, offering high yields, excellent functional group tolerance, and
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stereospecificity.[3] The Buchwald-Hartwig amination protocol, adapted for N-vinylation, is

particularly effective. A catalyst system comprising a palladium source like

tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a sterically hindered, electron-rich

phosphine ligand such as XPhos, provides a highly active catalyst for this transformation.[3] A

non-nucleophilic base, such as potassium phosphate (K₃PO₄), is crucial to deprotonate the

pyrazole nitrogen without interfering with the catalytic cycle.

Protocol:

In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-Iodo-1H-

pyrazole (1.0 mmol), Pd₂(dba)₃ (0.05 mmol), XPhos (0.10 mmol), and anhydrous K₃PO₄ (1.4

mmol).

Add anhydrous toluene (5 mL) via syringe.

Add the vinylating agent, such as a vinyl triflate (1.0 equiv), to the mixture.

Heat the reaction mixture to 60 °C and stir for 3-4 hours, or until TLC/GC-MS indicates

complete consumption of the starting material.

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of

Celite.

Concentrate the filtrate under reduced pressure.

Purify the resulting crude oil by flash column chromatography on silica gel to afford pure 4-
Iodo-1-vinyl-1H-pyrazole.

Spectroscopic Characterization (Predicted Data)
The following sections detail the expected spectroscopic signatures for 4-Iodo-1-vinyl-1H-
pyrazole. These predictions are grounded in data from the 4-iodopyrazole core structure and

established principles of spectroscopy for vinyl groups.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The

proton (¹H) and carbon (¹³C) spectra will provide definitive information about the connectivity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5548004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5548004/
https://www.benchchem.com/product/b1497550?utm_src=pdf-body
https://www.benchchem.com/product/b1497550?utm_src=pdf-body
https://www.benchchem.com/product/b1497550?utm_src=pdf-body
https://www.benchchem.com/product/b1497550?utm_src=pdf-body
https://www.researchgate.net/figure/Synthetic-procedures-to-access-N-vinyl-derivatives_fig1_323742900
https://pmc.ncbi.nlm.nih.gov/articles/PMC9182008/
https://www.orgchemboulder.com/Spectroscopy/specttutor/nmrchart.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1497550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and electronic environment of each atom. Spectroscopic studies have shown that substituents

on the pyrazole ring influence the conformation and electronic properties of the N-vinyl group.

[5]

¹H NMR Analysis: The ¹H NMR spectrum is expected to be highly informative. The two protons

on the pyrazole ring (H3 and H5) will appear as distinct singlets, shifted downfield due to the

aromatic nature of the ring. The vinyl group will present a classic AMX or ABC spin system, with

one proton on the alpha-carbon (Hα) and two diastereotopic protons on the beta-carbon (Hβ

and Hβ').

Table 2: Predicted ¹H NMR Data for 4-Iodo-1-vinyl-1H-pyrazole (in CDCl₃, 400 MHz)

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Rationale

H5 7.8 - 8.0 s -

Deshielded by

adjacent N1-vinyl

group.

H3 7.6 - 7.8 s -

Slightly less

deshielded than

H5.

Hα 7.1 - 7.4 dd
Jα,β ≈ 15-17,

Jα,β' ≈ 8-10

Coupled to both

geminal and

trans protons.

Hβ (trans) 5.6 - 5.9 dd
Jα,β ≈ 15-17,

Jβ,β' ≈ 1-2

Large trans

coupling, small

geminal

coupling.

Hβ' (cis) 5.0 - 5.3 dd
Jα,β' ≈ 8-10,

Jβ,β' ≈ 1-2

Smaller cis

coupling, small

geminal

coupling.
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¹³C NMR Analysis: The ¹³C NMR spectrum will confirm the carbon skeleton. A key feature will

be the C4 signal, which will appear at a significantly upfield chemical shift due to the "heavy

atom effect" of the directly bonded iodine, a characteristic phenomenon in ¹³C NMR.

Table 3: Predicted ¹³C NMR Data for 4-Iodo-1-vinyl-1H-pyrazole (in CDCl₃, 100 MHz)

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C5 140 - 143
Aromatic carbon adjacent to

two nitrogen atoms.

C3 132 - 135
Aromatic carbon adjacent to

one nitrogen atom.

Cα (vinyl) 130 - 133
Alpha-carbon of the N-vinyl

group.

Cβ (vinyl) 108 - 112
Beta-carbon of the N-vinyl

group, shielded.

C4 75 - 80
Carbon bearing iodine, shifted

upfield by heavy atom effect.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

will be characterized by vibrations from the pyrazole ring, the C-I bond, and, most distinctly, the

N-vinyl group.

Table 4: Predicted IR Absorption Bands for 4-Iodo-1-vinyl-1H-pyrazole
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

3100 - 3150 Medium
=C-H Stretch

(Aromatic & Vinyl)

Stretching vibrations

of sp² C-H bonds.[4]

1640 - 1650 Medium C=C Stretch (Vinyl)

Characteristic

stretching of the vinyl

double bond.

1500 - 1550 Medium-Strong
C=N, C=C Stretch

(Pyrazole Ring)

Aromatic ring skeletal

vibrations.

950 - 970 Strong
=C-H Bend (Vinyl

wag, trans)

Out-of-plane bending

is often strong and

diagnostic.

500 - 600 Medium-Weak C-I Stretch
Carbon-iodine bond

stretching vibration.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which serves as a molecular fingerprint. For pyrazole derivatives, fragmentation

often involves characteristic losses of nitrogen (N₂) or hydrogen cyanide (HCN).[7]

Expected Fragmentation: Under Electron Ionization (EI), 4-Iodo-1-vinyl-1H-pyrazole is

expected to show a strong molecular ion peak (M⁺). Key fragmentation pathways would

include:

Loss of the iodine atom: [M - I]⁺, leading to a fragment at m/z 93.

Loss of the vinyl group: [M - C₂H₃]⁺, resulting in the 4-iodopyrazole cation at m/z 194.

Fragmentation of the pyrazole ring: Subsequent loss of HCN from fragments is a common

pathway for pyrazoles.[7]

Table 5: Predicted Key Fragments in Mass Spectrum (EI) of 4-Iodo-1-vinyl-1H-pyrazole
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m/z Value Proposed Fragment Notes

220 [C₅H₅IN₂]⁺
Molecular Ion (M⁺), should be

clearly visible.

194 [C₃H₂IN₂]⁺ Loss of the vinyl group (•C₂H₃).

127 [C₅H₅N₂]⁺ Loss of the iodine radical (•I).

93 [C₅H₅N₂]⁺
Loss of the iodine atom from

M⁺.

Conclusion
This technical guide provides a comprehensive, predictive, and actionable framework for the

synthesis and characterization of 4-Iodo-1-vinyl-1H-pyrazole. The detailed two-step synthetic

protocol, leveraging regioselective iodination and modern palladium-catalyzed N-vinylation,

offers a reliable and efficient route to this valuable intermediate. The curated spectroscopic

data—including predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands,

and expected mass spectrometry fragmentation patterns—furnishes researchers with the

necessary benchmarks for unambiguous structural verification and quality control. This

document serves as a vital resource, enabling the confident application of 4-Iodo-1-vinyl-1H-
pyrazole in advanced research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9182008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9182008/
https://www.orgchemboulder.com/Spectroscopy/specttutor/nmrchart.shtml
https://www.researchgate.net/publication/330953039_Trends_for_Pyrazole_Fragmentation_Determined_by_Gas_Chromatography_Coupled_with_Mass_Spectrometry
https://www.benchchem.com/product/b1497550#spectroscopic-data-for-4-iodo-1-vinyl-1h-pyrazole-nmr-ir-ms
https://www.benchchem.com/product/b1497550#spectroscopic-data-for-4-iodo-1-vinyl-1h-pyrazole-nmr-ir-ms
https://www.benchchem.com/product/b1497550#spectroscopic-data-for-4-iodo-1-vinyl-1h-pyrazole-nmr-ir-ms
https://www.benchchem.com/product/b1497550#spectroscopic-data-for-4-iodo-1-vinyl-1h-pyrazole-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1497550?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1497550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

